molecular formula C24H23BrN2O3 B14992595 5-bromo-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

5-bromo-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B14992595
M. Wt: 467.4 g/mol
InChI Key: BQANJKNICFRUKE-UHFFFAOYSA-N
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Description

5-BROMO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Bromine Atom: Bromination reactions using reagents like N-bromosuccinimide (NBS) are commonly employed.

    Attachment of the Dimethylamino Group: This step involves nucleophilic substitution reactions.

    Incorporation of the Furan Ring: This can be done through cross-coupling reactions such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions can target the bromine atom or the carbonyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-BROMO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-BROMO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C24H23BrN2O3

Molecular Weight

467.4 g/mol

IUPAC Name

5-bromo-N-[[4-(dimethylamino)phenyl]methyl]-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H23BrN2O3/c1-16-21-13-18(25)8-11-22(21)30-23(16)24(28)27(15-20-5-4-12-29-20)14-17-6-9-19(10-7-17)26(2)3/h4-13H,14-15H2,1-3H3

InChI Key

BQANJKNICFRUKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)N(CC3=CC=C(C=C3)N(C)C)CC4=CC=CO4

Origin of Product

United States

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